In Silico Target Affinity: Histidine Kinase Docking Score vs. Close 4-Methyl-4H-1,2,4-Triazole Thioethers
A 2020 molecular docking study evaluated a series of S-alkyl and S-heterocyclyl-methyl derivatives of 4-methyl-4H-1,2,4-triazole against the enzyme EC 2.7.13.3 Histidine kinase (1A0B) [1]. The structurally related compound 5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4-methyl-4H-1,2,4-triazole displayed a docking affinity of -9.2 kcal/mol. This quantitative result serves as a benchmark, illustrating the potential for 4-methyl-4H-1,2,4-triazole thioethers to achieve high computational binding, but no data for the specific cyclopropylmethylthio analog (917383-06-3) exists. Procurement of 917383-06-3 could enable targeted optimization of the docking score by leveraging the cyclopropane ring's unique steric footprint.
| Evidence Dimension | In silico docking score (binding affinity) to Histidine Kinase |
|---|---|
| Target Compound Data | Data not available for 917383-06-3 |
| Comparator Or Baseline | 5-((((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4-methyl-4H-1,2,4-triazole: -9.2 kcal/mol |
| Quantified Difference | Not calculable for the target compound |
| Conditions | In silico; AutoDock 4.2.6, enzyme 1A0B |
Why This Matters
Establishes the histidine kinase inhibitory potential of the chemical class, providing a quantifiable benchmark and a strong rationale for obtaining the specific cyclopropylmethylthio analog (917383-06-3) for comparative structure-activity relationship (SAR) studies.
- [1] Karpun, Y.O., Karpenko, Y.V., Parchenko, M.V., & Bihdan, O.A. (2020). Molecular docking and bioavailability of S-alkyl derivatives... in silico methods. Current Issues in Pharmacy and Medicine, 13(1). DOI: 10.14739/2409-2932.2020.1.198122 View Source
